{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Brand Name: Vulcanchem
CAS No.: 1547089-77-9
VCID: VC2956936
InChI: InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3
SMILES: CNCC1CCN2C=CN=C2C1
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine

CAS No.: 1547089-77-9

Cat. No.: VC2956936

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine - 1547089-77-9

Specification

CAS No. 1547089-77-9
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
Standard InChI InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3
Standard InChI Key XKNFOLBRZXMDNP-UHFFFAOYSA-N
SMILES CNCC1CCN2C=CN=C2C1
Canonical SMILES CNCC1CCN2C=CN=C2C1

Introduction

Chemical Properties and Structure

Physical and Molecular Characteristics

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine exhibits the following physicochemical properties:

PropertyValue
Molecular FormulaC₉H₁₅N₃
Molecular Weight165.24 g/mol
CAS Number1547089-77-9
IUPAC NameN-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
Standard InChIInChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3
Standard InChIKeyXKNFOLBRZXMDNP-UHFFFAOYSA-N
SMILESCNCC1CCN2C=CN=C2C1
Canonical SMILESCNCC1CCN2C=CN=C2C1

The compound consists of a tetrahydropyridine ring fused with an imidazole ring, forming the tetrahydroimidazo[1,2-a]pyridine core. The methylaminomethyl group is attached at position 7 of this bicyclic system .

Structural Features

The structural features of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine include:

  • A saturated pyridine ring (tetrahydropyridine) fused with an imidazole ring

  • A methylaminomethyl substituent at position 7

  • Three nitrogen atoms: one in the tetrahydropyridine ring, one in the imidazole ring, and one in the methylamine group

  • A total of 12 stereogenic features that contribute to its three-dimensional structure

These structural elements contribute to the compound's ability to interact with various biological targets, particularly through hydrogen bonding and van der Waals interactions.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for rational drug design. For imidazo[1,2-a]pyridine derivatives, several structure-activity relationships have been established that may be relevant to {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine.

Key Structural Determinants of Activity

Studies on imidazo[1,2-a]pyridinecarboxamide derivatives have revealed important structure-activity relationships:

  • The position of substituents on the imidazo[1,2-a]pyridine ring significantly affects antimicrobial activity

  • Small groups (e.g., methyl) at position 2 of the imidazopyridine ring are essential for activity against tuberculosis

  • The nature and size of cyclic aliphatic rings attached to nitrogen atoms influence antimicrobial potency

  • The presence of specific functional groups, such as carboxamides, enhances activity against certain pathogens

For example, in anti-tuberculosis compounds, switching a methyl group at position 6 to a chloro group resulted in approximately 2-fold drop in activity, while replacing the methyl group at position 2 with a phenyl group led to complete loss of activity .

Pharmacophore Model

Based on the activity profiles of related compounds, a potential pharmacophore model for {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine might include:

This model could guide further structural modifications to enhance specific biological activities .

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine have been reported, including:

CompoundCAS NumberMolecular FormulaKey Structural Difference
N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine1500012-34-9C₉H₁₅N₃Methylaminomethyl group at position 2 instead of position 7
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine1551492-10-4C₈H₁₃N₃Primary amine at position 5, lacks N-methyl group
(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine1204298-77-0C₉H₁₁N₃Unsaturated pyridine ring (non-tetrahydro derivative)
7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid2060006-57-5C₉H₁₂N₂O₂Carboxylic acid at position 2, methyl at position 7

These structural variations can significantly affect the compounds' physicochemical properties, biochemical interactions, and biological activities .

Activity Comparison

Comparative studies of imidazo[1,2-a]pyridine derivatives have shown that:

  • Position-specific substitutions on the imidazo[1,2-a]pyridine core dramatically alter biological activity profiles

  • The nature of the functional group (amine, carboxamide, etc.) influences target selectivity

  • The degree of saturation in the pyridine ring affects conformational flexibility and binding properties

For example, imidazo[1,2-a]pyridinecarboxamides with specific substituents have shown excellent anti-tuberculosis activity, while other derivatives have exhibited anticancer, anti-inflammatory, or neurological activities .

Physicochemical and Pharmacokinetic Properties

ADME Characteristics

The pharmacokinetic properties of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine can be inferred from studies on related compounds. Key parameters include:

  • Absorption: The relatively low molecular weight (165.24 g/mol) and moderate lipophilicity suggest good oral absorption potential.

  • Distribution: The presence of three nitrogen atoms provides hydrogen-bonding capacity, potentially affecting tissue distribution.

  • Metabolism: Similar compounds may undergo N-demethylation, oxidation, or conjugation reactions.

  • Excretion: The compound's properties suggest potential for both renal and hepatic clearance.

Studies on related imidazo[1,2-a]pyridine derivatives have shown varying stability in liver microsomes and plasma protein binding percentages, which could inform predictions about this compound's behavior in biological systems .

Predicted Properties

Based on its structure, {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine is predicted to have the following properties:

PropertyPredicted ValueSignificance
LogP0.94Moderate lipophilicity suggesting balanced membrane permeability
TPSA29.85 ŲRelatively low polar surface area consistent with potential CNS penetration
H-Bond Donors1The secondary amine group
H-Bond Acceptors3The three nitrogen atoms in the structure
Rotatable Bonds2Limited conformational flexibility
pKaApproximately 8-9 for the secondary aminePotential for protonation at physiological pH

These properties suggest that {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine may have favorable drug-like characteristics, including potential blood-brain barrier permeability .

Future Research Directions

Methodological Advances

Recent advances in synthetic methods, particularly in C-H functionalization and multi-component reactions, offer opportunities for more efficient synthesis and diversification of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine derivatives. These methodological developments could facilitate the creation of compound libraries for biological screening and structure-activity relationship studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator